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Compound of Interest

Compound Name: STEEL

Cat. No.: B1175346

Technical Support Center: High-Nitrogen
Stainless Steels

This guide provides troubleshooting assistance for common weldability issues encountered
when working with high-nitrogen stainless steels. The information is tailored for researchers
and scientists to diagnose and resolve problems during experimental welding processes.

Frequently Asked Questions (FAQSs)
Issue: Porosity in the Weld

Q1: What causes porosity in my high-nitrogen stainless steel welds?

Al: Porosity, the formation of gas-filled cavities in the weld metal, is a primary concern when
welding high-nitrogen steels. The main cause is the entrapment of gases, principally nitrogen
(N2) and hydrogen. During welding, the solubility of nitrogen in the molten steel decreases
sharply at high temperatures. If the nitrogen content in the molten pool exceeds the solubility
limit, the excess nitrogen attempts to escape, forming bubbles that can become trapped as the
weld solidifies, creating pores.

Key contributing factors include:

» Nitrogen Supersaturation: The high nitrogen content of the base metal can easily lead to
supersaturation in the weld pool.
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e Inadequate Shielding Gas: Insufficient shielding gas coverage allows atmospheric gases like
nitrogen and oxygen to be drawn into the weld pool. Leaks in the gas delivery system or
improper gas flow rates are common culprits.

o Contamination: The presence of moisture, oil, grease, or dirt on the base metal or filler wire
can introduce hydrogen and other gases, leading to porosity.

o Welding Parameters: Incorrect welding parameters, such as excessively high travel speed,
can prevent gas from escaping the molten pool before solidification.

Q2: How can | prevent or remedy N2z porosity?

A2: Preventing nitrogen porosity involves controlling the nitrogen content in the weld pool and
ensuring a clean, stable welding process.

o Optimize Shielding Gas: Use a shielding gas mixture designed to control nitrogen levels.
Adding a certain percentage of nitrogen to an argon-based shielding gas can help suppress
the loss of nitrogen from the weld pool, but excessive amounts will increase porosity. An
optimized ternary shielding gas, such as 87% Ar - 6.5% N2 - 6.5% COz, has been shown to
improve mechanical properties while managing porosity.

» Control Welding Parameters: Adopting a welding method with a low heat input can help.
Additionally, adjusting parameters like welding current, travel speed, and torch angle can
create a more stable weld pool, allowing gases to escape.

» Select Appropriate Filler Materials: The nitrogen content of the welding wire is critical. Using
a wire with an optimized nitrogen content (e.g., around 0.6% in one study) can maximize
strength and impact energy without introducing excessive porosity.

o Ensure Cleanliness: Thoroughly clean the base metal and any filler materials before welding
to remove contaminants that can introduce hydrogen or other gases.

Issue: Cracking in the Weld or Heat-Affected Zone (HAZ)

Q1: My welds are cracking. What is the likely cause?
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Al: Welds in high-nitrogen stainless steels can be susceptible to hot cracking (also known as
solidification cracking). This defect occurs during weld solidification at high temperatures.
Nitrogen is a strong austenite stabilizer. In stainless steel welds, a small amount of delta ferrite
in the microstructure is beneficial as it helps prevent hot cracking. By strongly promoting a fully
austenitic solidification mode, high nitrogen content can increase the susceptibility to hot
cracking.

Q2: How can | prevent hot cracking?
A2: The primary strategy is to control the solidification mode of the weld metal.

» Filler Metal Selection: Use a filler metal with a chemical composition that promotes the
formation of a small amount of primary delta ferrite (e.g., 5-10%) in the solidified weld metal.
Filler metals like the 309L series are often used for joining dissimilar metals and can provide
a suitable microstructure.

e Control Impurities: Elements like sulfur and phosphorus are major contributors to hot
cracking. Use base metals and filler materials with the lowest possible levels of these
impurities.

e Minimize Weld Strain: Reduce the stresses on the solidifying weld metal by using
appropriate joint designs and clamping techniques.

Issue: Poor Mechanical Properties or Corrosion
Resistance

Q1: Why are the mechanical properties (e.qg., tensile strength) of my welded joint lower than the
base metal?

Al: Areduction in mechanical properties is often linked to defects and compositional changes
during welding.

» Nitrogen Loss: Nitrogen is a crucial alloying element that provides solid solution
strengthening. If nitrogen is lost from the weld pool during fusion welding, the resulting weld
metal will have lower strength than the high-nitrogen base material.
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o Weld Defects: The presence of porosity or micro-cracks acts as stress concentrators,
significantly reducing the tensile strength, ductility, and fatigue resistance of the joint.

» Unfavorable Microstructure: The precipitation of nitrides can be detrimental to the
mechanical properties of the weld.

Q2: The corrosion resistance of my weld seems compromised. Why?

A2: Nitrogen plays a significant role in the corrosion resistance of stainless steel, particularly its
resistance to pitting and localized corrosion.

e Loss of Nitrogen: A decrease in nitrogen content in the weld area due to outgassing will
reduce its pitting resistance.

e Sensitization: During welding, the heat can cause chromium to combine with carbon, forming
chromium carbides at grain boundaries. This depletes the surrounding area of chromium,
reducing its ability to form the protective passive layer and making it susceptible to
intergranular corrosion, a phenomenon known as "weld decay".

o Oxidation ("Sugaring”): Inadequate shielding of the back side of a weld can lead to severe
oxidation, often called "sugaring." This oxidized surface has poor corrosion resistance.
Proper back purging with an inert gas like argon is essential to prevent this.

Data and Parameters
Table 1: Example MIG Welding Parameters for High-
Nitrogen Steel

(Data derived from a study on 12mm to 40mm thick high-nitrogen austenitic stainless steel
plates)
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Parameter Optimized Value
Welding Current 260 A

Welding Speed 600 mm/min
Shielding Gas Flow Rate 20 L/min

Torch Height 15 mm

Torch Angle 6 degrees

Table 2: Effect of Shielding Gas Composition on Weld
Properties

(Data generalized from review studies)

Shielding Gas

- ) Effect on Tensile Strength Effect on Porosity
Composition (in Argon)

Lower Strength (e.g., ~784

0% N2 Low
MPa)

6.5% N2 + 6.5% CO2 Optimal Strength Moderate

Increased Strength (e.g., ~852 ]
>10% N2 High / Unacceptable
MPa at 20% N2)

Table 3: Effect of Filler Wire Nitrogen Content on Weld
Properties

(Data from a study on HNS welding)
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N Content in . .
. . Tensile Strength Impact Energy Porosity Level
Welding Wire
0.15% Lowest - Low
0.60% Highest (912.5 MPa) Highest (138.17 J) Low
0.84% - 0.90% Decreased Decreased High / Severe

Table 4: Mechanical Properties of Optimized HNS
Welded Joints

(Data from a study on 20mm and 40mm thick plates using optimized parameters)

20mm Thickness 40mm Thickness Base Metal (for
Property . . .
Joint Joint comparison)
_ 844 MPa (>80% of
Tensile Strength (Rm) >80% of base metal ~1055 MPa

base)

Yield Strength (Rp0.2) 720 MPa

Elongation 12.8% 18.0%

Impact Energy 158 J (58% of base) 130 J (48% of base) ~272J

Experimental Protocols
Protocol: Metal Inert Gas (MIG) Welding of High-Nitrogen
Steel Plates

This protocol provides a general methodology for MIG welding based on successful

experimental parameters.

1. Material Preparation:

» Clean the surfaces of the high-nitrogen stainless steel plates and the filler wire thoroughly.
Use a dedicated stainless steel wire brush and a solvent like acetone to remove all oils,
grease, moisture, and surface oxides.
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» For plates thicker than a few millimeters, prepare a double-V butt weld groove with a 60-
degree angle and a 2mm gap to ensure proper penetration.

2. Equipment Setup:

» Select a filler wire with an optimized nitrogen content (e.g., ~0.6%) to balance strength and
porosity risk.

o Set up the shielding gas supply. Use a ternary mixture such as 87% Ar - 6.5% N2z - 6.5% CO:
for optimal results.

e Ensure there are no leaks in the gas lines.

3. Welding Parameter Configuration:

o Set the welding parameters based on the material thickness. For a starting point on mid-
thickness plates, refer to the values in Table 1.

e Welding Current: ~260 A

e Welding Speed: ~600 mm/min

e Gas Flow Rate: ~20 L/min

e Torch Height & Angle: ~15 mm and ~6 degrees, respectively.

4. Welding Execution:

o Perform multi-pass welding for thicker sections (e.qg., four passes for 20mm thickness).

¢ Maintain a consistent torch height, angle, and travel speed throughout the process.

« If welding tubing or parts requiring a clean internal surface, implement a back purge with
100% argon to prevent oxidation ("sugaring"”) on the root side of the weld.

5. Post-Weld Inspection and Cleaning:

 Visually inspect the weld for defects such as surface porosity, cracks, or poor bead
formation.

 For critical applications, use non-destructive testing methods like X-ray inspection to check
for internal defects.

* Remove any heat tint (oxide layer) from the weld surface using methods like electro-
polishing or pickling to restore full corrosion resistance.

Visual Guides and Workflows
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 To cite this document: BenchChem. [troubleshooting weldability issues in high-nitrogen
stainless steels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175346#troubleshooting-weldability-issues-in-high-
nitrogen-stainless-steels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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